Rapidosept-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

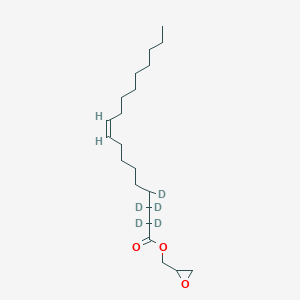

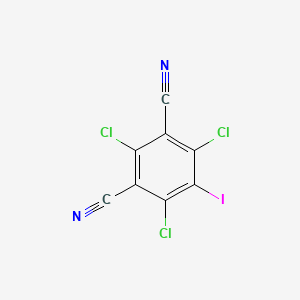

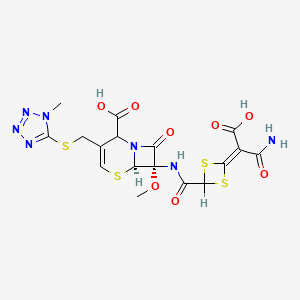

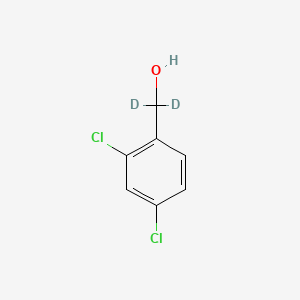

Rapidosept-d2 is a deuterated analog of 2,4-dichlorobenzyl alcohol This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms in the methanol group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the physical and chemical properties of the compound

Aplicaciones Científicas De Investigación

Rapidosept-d2 has several applications in scientific research:

Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Deuterated compounds are investigated for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.

Industry: It is used in the development of deuterated materials for various industrial applications, including advanced polymers and specialty chemicals.

Mecanismo De Acción

Target of Action

Dideuterio-(2,4-dichlorophenyl)methanol, also known as Rapidosept-d2, is a mild antiseptic . It is primarily targeted towards bacteria and viruses associated with mouth and throat infections .

Mode of Action

As an antiseptic, it likely works by disrupting the cell walls or inhibiting the metabolic processes of the bacteria and viruses it targets . This disruption or inhibition can lead to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

As an antiseptic, it likely interferes with essential biochemical pathways in bacteria and viruses, such as protein synthesis or dna replication, leading to their death .

Pharmacokinetics

As a common ingredient in throat lozenges , it is likely that the compound is locally absorbed in the mouth and throat area, where it exerts its antiseptic effects.

Result of Action

The primary result of Dideuterio-(2,4-dichlorophenyl)methanol’s action is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to the alleviation of symptoms associated with mouth and throat infections .

Action Environment

The action of Dideuterio-(2,4-dichlorophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other substances in the mouth, such as food particles or other medications, could potentially interfere with its action. The pH level of the environment could also affect the stability and efficacy of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rapidosept-d2 typically involves the deuteration of 2,4-dichlorobenzyl alcohol. One common method is the reduction of 2,4-dichlorobenzaldehyde using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4). The reaction is usually carried out in an inert atmosphere to prevent the exchange of deuterium with hydrogen from moisture or other sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Rapidosept-d2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4-dichlorobenzophenone.

Reduction: Further reduction can lead to the formation of 2,4-dichlorophenylmethane.

Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

Oxidation: 2,4-Dichlorobenzophenone

Reduction: 2,4-Dichlorophenylmethane

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorobenzyl alcohol: The non-deuterated analog of Rapidosept-d2.

2,4-Dichlorobenzaldehyde: The aldehyde precursor used in the synthesis of the alcohol.

2,4-Dichlorobenzophenone: The oxidation product of the alcohol.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and the ability to act as a tracer in various scientific studies. The use of deuterium-labeled compounds is particularly valuable in NMR spectroscopy and metabolic research, where precise tracking of molecular transformations is required.

Propiedades

IUPAC Name |

dideuterio-(2,4-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHODFSFBXJZNY-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858362 |

Source

|

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883001-15-8 |

Source

|

| Record name | (2,4-Dichlorophenyl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)